molecular formula C11H7BrClNO2 B8411965 10-Bromo-9-chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline

10-Bromo-9-chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline

Cat. No. B8411965
M. Wt: 300.53 g/mol
InChI Key: WBJUAVVHCSBCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromo-9-chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline is a useful research compound. Its molecular formula is C11H7BrClNO2 and its molecular weight is 300.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Bromo-9-chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Bromo-9-chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

10-bromo-9-chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline

InChI

InChI=1S/C11H7BrClNO2/c12-10-6(13)5-14-7-1-2-8-11(9(7)10)16-4-3-15-8/h1-2,5H,3-4H2

InChI Key

WBJUAVVHCSBCNF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC3=NC=C(C(=C32)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9-Chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinolin-10-ol (3.12 g, 13.1 mmol) in dry DMF (16.7 mL) was cooled in ice and phosphorus tribromide (4.78 mL) added drop-wise, and the mixture was stirred, with ice-cooling for 30 minutes then allowed to warm to room temperature and stirred for a further 2 hours. It was cooled in ice and sodium carbonate solution was added and the solid was collected, washed well with water, and dried in vacuo, to afford a pale yellow solid (3.55 g, 90%). LC/MS (ES) m/z 300 (MH+ 100%); 1H-NMR (400 MHz, DMSO), 8.73 (1H, s, CHNHC), 7.62 (1H, d, J=9.12, CHCOCH2), 7.47 (1H, d, J=9.08, CHCN), 4.43 (4H, m, 2×(CH2O)).
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
16.7 mL
Type
solvent
Reaction Step One
Quantity
4.78 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
90%

Synthesis routes and methods II

Procedure details

The chloroquinolone (7a) in dry DMF (8 mL) was cooled in ice and phosphorus tribromide (0.7 mL) added drop-wise, and the mixture was stirred, with ice-cooling for 30 minutes then allowed to warm to room temperature and stirred for a further 2 hours. It was cooled in ice and sodium carbonate solution was added and the solid was collected, washed well with water, and dried in vacuo, to afford a pale yellow solid (1.65 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.